molecular formula C8H19NO B13161099 (3-Methoxypropyl)(2-methylpropyl)amine

(3-Methoxypropyl)(2-methylpropyl)amine

Cat. No.: B13161099
M. Wt: 145.24 g/mol
InChI Key: BTPBWWHWTIFSNR-UHFFFAOYSA-N
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Description

(3-Methoxypropyl)(2-methylpropyl)amine: is an organic compound with the molecular formula C8H19NO. It is a derivative of propylamine, where the propyl group is substituted with a methoxy group at the third carbon and a methyl group at the second carbon. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of (3-Methoxypropyl)(2-methylpropyl)amine typically begins with commercially available starting materials such as 3-methoxypropylamine and 2-methylpropylamine.

    Reaction Conditions: The reaction involves the nucleophilic substitution of the amine group on 3-methoxypropylamine with the 2-methylpropyl group. This can be achieved under basic conditions using a suitable base like sodium hydroxide or potassium carbonate.

    Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The reaction is typically carried out at elevated temperatures to increase the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (3-Methoxypropyl)(2-methylpropyl)amine can undergo oxidation reactions to form corresponding oxides or amine oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation Reagents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution Reagents: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed:

    Oxidation Products: Oxides or amine oxides.

    Reduction Products: Corresponding amines or alcohols.

    Substitution Products: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemistry:

    Catalysis: (3-Methoxypropyl)(2-methylpropyl)amine can be used as a ligand in catalytic reactions to enhance reaction rates and selectivity.

Biology:

    Biochemical Studies: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.

Medicine:

    Drug Development: It can serve as a building block for the synthesis of pharmaceutical compounds with potential therapeutic applications.

Industry:

    Corrosion Inhibition: The compound is used as a corrosion inhibitor in water treatment applications to prevent metal corrosion.

Mechanism of Action

Mechanism:

  • The mechanism of action of (3-Methoxypropyl)(2-methylpropyl)amine involves its interaction with molecular targets such as enzymes or receptors. The methoxy and methyl groups can influence the compound’s binding affinity and specificity towards these targets.

Molecular Targets and Pathways:

  • The compound can interact with various molecular targets, including enzymes involved in metabolic pathways. It can modulate enzyme activity by acting as an inhibitor or activator, depending on the specific target and reaction conditions.

Comparison with Similar Compounds

    3-Methoxypropylamine: A similar compound with a methoxy group at the third carbon but lacking the 2-methyl substitution.

    2-Methylpropylamine: A compound with a methyl group at the second carbon but lacking the methoxy substitution.

    3-Ethoxypropylamine: A compound with an ethoxy group instead of a methoxy group at the third carbon.

Uniqueness:

  • (3-Methoxypropyl)(2-methylpropyl)amine is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and interaction with molecular targets. This dual substitution can enhance its versatility in various chemical and industrial applications.

Properties

Molecular Formula

C8H19NO

Molecular Weight

145.24 g/mol

IUPAC Name

N-(3-methoxypropyl)-2-methylpropan-1-amine

InChI

InChI=1S/C8H19NO/c1-8(2)7-9-5-4-6-10-3/h8-9H,4-7H2,1-3H3

InChI Key

BTPBWWHWTIFSNR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNCCCOC

Origin of Product

United States

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